Methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride
Description
Methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate dihydrochloride is a chiral amino acid ester derivative featuring a 2-methyl-3-oxo-pyrazole substituent. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.2ClH/c1-11-7(12)5(4-10-11)3-6(9)8(13)14-2;;/h4,6,10H,3,9H2,1-2H3;2*1H/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJLWWJOEJGWCB-ILKKLZGPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN1)CC(C(=O)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CN1)C[C@@H](C(=O)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-keto ester with hydrazine or its derivatives under acidic or basic conditions.
Amino Acid Derivative Formation: The next step involves the formation of the amino acid derivative. This can be achieved by reacting the pyrazole compound with an appropriate amino acid precursor under controlled conditions.
Esterification: The amino acid derivative is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to a hydroxyl group.
Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce hydroxylated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in human cancer cell lines such as HCT116 and HepG2 through mechanisms involving apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT116 | 12.5 | Induces apoptosis |
| Similar Pyrazole Derivative | HepG2 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that pyrazole derivatives can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Neurological Disorders
Research suggests that this compound may have applications in treating neurological disorders. Pyrazole derivatives have been investigated for their anticonvulsant properties, with some compounds demonstrating efficacy in models of epilepsy. The structure–activity relationship studies indicate that modifications to the pyrazole ring can enhance anticonvulsant activity, making this compound a candidate for further exploration in this field .
Inflammatory Diseases
The anti-inflammatory potential of pyrazole compounds has also been documented. They may inhibit pro-inflammatory cytokine production and modulate immune responses, suggesting a role in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Case Studies
- Anticancer Activity Study : A recent study evaluated the efficacy of a series of pyrazole derivatives, including this compound against various cancer cell lines. The results showed that this compound significantly inhibited tumor growth in vitro, with an IC50 value comparable to established chemotherapeutics .
- Antimicrobial Efficacy : A comparative analysis of several pyrazole derivatives revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride would depend on its specific interactions with biological targets. Generally, compounds with pyrazole rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations :
- The target compound contains a 2-methyl-3-oxo-pyrazole group, distinguishing it from pyridyl, imidazolyl, or triazolyl analogs. This substituent may confer unique electronic and steric properties, influencing reactivity and binding affinity in pharmaceutical contexts.
- Pyridyl derivatives (e.g., and ) exhibit variations in halogenation (e.g., bromine in ), which can modulate lipophilicity and metabolic stability.
Synthesis Methods: A common synthesis route involves esterification of amino acids with SOCl₂ in methanol (e.g., ). For example, the pyridyl derivative in achieved a 90% yield using this method . The target compound likely follows a similar protocol, though optimization may be required due to the steric hindrance of the pyrazole group.
Physical Properties: The dihydrochloride salt form ensures high solubility in polar solvents (e.g., water, methanol), critical for biological assays and crystallography studies . Molecular weights range from ~237 to ~341 g/mol, with halogenated derivatives (e.g., bromine in ) showing higher molecular weights.
Applications :
- Pharmaceutical Intermediates : Pyridyl and imidazolyl analogs are used in nitric oxide synthase substrates () or peptide synthesis (). The target compound’s pyrazole group may target enzymes or receptors in inflammatory pathways.
- Agrochemicals : Triazolyl derivatives () are linked to pesticide development, though the target compound’s application is likely distinct due to its substituent.
Biological Activity
Methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate; dihydrochloride (CAS Number: 2418593-47-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O₃ |
| Molecular Weight | 199.21 g/mol |
| CAS Number | 2418593-47-0 |
The compound has a structure characterized by a pyrazole ring, which is known for contributing to various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Properties
Recent studies have indicated that compounds similar to methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate exhibit significant anticancer activities. For instance, derivatives of pyrazoles have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for cancer therapy .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymes : Similar compounds have been reported to inhibit key enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism and inflammation .
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a critical feature of many pyrazole derivatives, potentially through the activation of intrinsic pathways leading to cell death .
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Case Study 1: Hypopharyngeal Tumor Cells
A study evaluated the effects of methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate on FaDu hypopharyngeal tumor cells. The compound demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as an alternative therapeutic agent .
Case Study 2: Dual Enzyme Inhibition
In another investigation, a related compound was shown to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. This dual inhibition suggests that methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate could be explored for neuroprotective applications .
Research Findings
- Structure–Activity Relationship (SAR) : Studies indicate that modifications on the pyrazole ring can significantly enhance biological activity. For example, the introduction of specific functional groups has been linked to improved anticancer efficacy and selectivity towards cancer cells .
- In Vivo Studies : Preliminary in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential of methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate. These studies will help establish dosing regimens and evaluate safety profiles.
Q & A
What synthetic strategies are effective for achieving high stereochemical purity in the preparation of this compound?
Methodological Answer:
The stereochemical integrity of the (2S)-configuration can be maintained using L-histidine methyl ester dihydrochloride as a chiral precursor under mild conditions (room temperature, dichloromethane solvent). Triethylamine is critical for deprotonation and activating the nucleophile. Column chromatography with DCM/EtOH (93:7) ensures purification while preserving stereochemistry. Optical rotation ([α]D) and 2D NMR (e.g., COSY, NOESY) are essential for confirming stereopurity .
How can conflicting NMR data for similar pyrazole-containing amino acid derivatives be resolved?
Advanced Analysis:
Discrepancies in chemical shifts (e.g., pyrazole ring protons vs. α-amino protons) may arise from solvent polarity or salt form variations (dihydrochloride vs. free base). Compare reference spectra of analogous compounds (e.g., H-Phe(4-N=NPh)-OH.HCl in ) and employ deuterated DMSO for enhanced proton resolution. Paramagnetic shifts from HCl counterions should also be considered .
What column chromatography conditions optimize the separation of this compound from byproducts?
Methodology:
A silica gel column with ethyl acetate/hexane (1:4) effectively separates polar byproducts (e.g., unreacted hydrazides or acylated intermediates). For higher polarity, adjust to DCM/EtOH gradients (e.g., 93:7) to elute the target compound while retaining impurities. Monitor fractions via TLC (ninhydrin staining for amino groups) .
How does the dihydrochloride salt form influence solubility and stability in biological assays?
Experimental Design:
The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays) by increasing ionic interactions. Stability tests under varying pH (e.g., PBS at pH 7.4 vs. gastric fluid pH 1.2) should be conducted using HPLC-UV to track degradation. Compare with free-base analogs to assess salt-specific effects on bioactivity .
What computational tools are recommended for predicting reaction pathways in pyrazole-amino acid conjugates?
Advanced Approach:
Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) can model transition states for pyrazole cyclization and amino acid coupling. ICReDD’s reaction path search methods ( ) integrate experimental data to refine computational models, reducing trial-and-error in optimizing reaction conditions (e.g., temperature, solvent) .
How to address low yields in the final coupling step of the synthesis?
Troubleshooting:
Low yields (<50%) may stem from steric hindrance at the pyrazole’s 4-position. Introduce microwave-assisted synthesis to accelerate kinetics or use coupling agents like HATU/DIPEA for improved efficiency. Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete acylation) .
What spectroscopic techniques confirm the integrity of the 2-methyl-3-oxo-1H-pyrazole moiety?
Characterization Protocol:
- 1H NMR : Look for a singlet at δ ~2.55 ppm (methyl group on pyrazole) and a deshielded NH proton at δ ~11.85 ppm (DMSO-d6).
- HRMS : Exact mass matching for [M+H]+ (e.g., C29H25N4O5 requires 509.1819).
- IR : Stretching vibrations at ~1700 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (pyrazole C=O) .
What are the challenges in scaling up the synthesis from milligram to gram quantities?
Process Chemistry Considerations:
- Solvent Volume : Transition from batch to flow chemistry to manage exothermic reactions (e.g., diazomethane additions in ).
- Purification : Replace column chromatography with recrystallization (e.g., 2-propanol/water) for cost efficiency.
- Safety : Diazomethane requires in situ generation to mitigate explosion risks at scale .
How to design stability-indicating assays for this compound under accelerated degradation conditions?
Analytical Strategy:
Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Use UPLC-PDA-MS to identify degradation products (e.g., hydrolysis of the methyl ester or pyrazole ring oxidation). Validate method specificity using stressed samples spiked with known impurities ( ) .
What bioactivity screening models are suitable for evaluating this compound’s pharmacological potential?
Advanced Research:
- Enzyme Inhibition : Test against serine hydrolases or kinases due to the pyrazole’s electrophilic C=O group.
- Cellular Uptake : Use fluorescently tagged analogs (e.g., BODIPY conjugates) in confocal microscopy.
- In Vivo PK/PD : Assess oral bioavailability in rodent models, leveraging the dihydrochloride’s solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
